2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide
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Description
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis and DNA Photo-Disruptive Properties
A study focused on the green synthesis of quinazolinones, including derivatives similar to 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide, demonstrated an efficient tandem microwave-assisted process. Some derivatives exhibited significant photo-disruptive properties towards plasmid DNA under both UVB and UVA irradiation, suggesting potential applications in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Pesticidal Activities
Another research effort described the synthesis of new 3H-quinazolin-4-one derivatives, exhibiting significant antibacterial, insecticidal, and anti-acetylcholinesterase activities. This indicates their potential in developing new pesticides (Misra & Gupta, 1982).
Anticonvulsant Activity
Research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives aimed at assessing their anticonvulsant activities revealed insights into the pharmacophore's role in such activity, though the derivatives did not show significant effects in the models used. This study provides a foundation for further exploration of quinazolinone derivatives in anticonvulsant drug development (El Kayal et al., 2022).
α1-Adrenoreceptor Antagonists
Quinazolinone-arylpiperazine derivatives were synthesized and evaluated as promising α1-adrenoceptor antagonists. The compounds showed potent hypotensive activity in both in vivo and in vitro models, suggesting their potential in treating hypertension or related cardiovascular disorders (Abou-Seri et al., 2011).
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-8-12(9-7-11)18-15(21)10-20-16(22)13-4-2-3-5-14(13)19-17(20)23/h2-5,11-12H,6-10H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHCUPJDIXRYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.